1-(4-Bromophenyl)-2-methylpropan-1-ol

Description

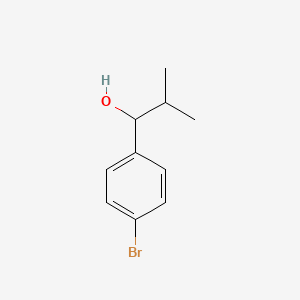

1-(4-Bromophenyl)-2-methylpropan-1-ol (CAS: 57469-91-7) is a brominated aromatic alcohol with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.11 g/mol. Structurally, it features a 4-bromophenyl group attached to a secondary alcohol moiety with a methyl branch at the β-carbon (propan-1-ol backbone). This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals and complex molecules due to its reactive hydroxyl group and bromine substituent, which enable further functionalization . Synonyms include NSC245165, ZINC1765844, and DTXSID80966433, reflecting its diverse applications in chemical research .

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C10H13BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10,12H,1-2H3 |

InChI Key |

UDLTYFAHBZOUAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The geminal methyl groups in 2-(4-bromophenyl)-2-methylpropan-1-ol create a more rigid structure, which may influence crystallinity and melting points .

Physicochemical Properties

Notes:

- The methyl branch in the target compound may reduce water solubility compared to linear analogs.

- Chiral analogs like (S)-1-(4-bromophenyl)ethanol are produced with high enantiomeric excess (>97% ee), critical for asymmetric synthesis .

Pharmaceutical Relevance

- Tyrosine Phosphatase Inhibitors: Brominated pyrrole derivatives (e.g., 4-[1-(4-bromophenyl)-5-methyl-1H-pyrrol-2-yl]phenol) show inhibitory activity, suggesting the 4-bromophenyl group enhances target binding .

- Anti-Osteosarcoma Agents : Triazole-chalcone hybrids derived from 1-(4-bromophenyl) intermediates exhibit cytotoxic effects, highlighting the role of bromine in bioactive molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.